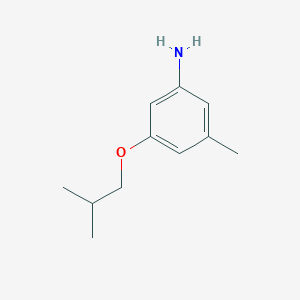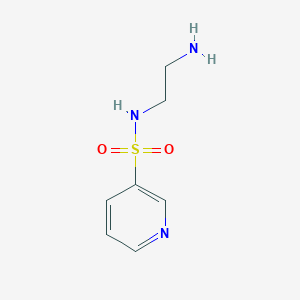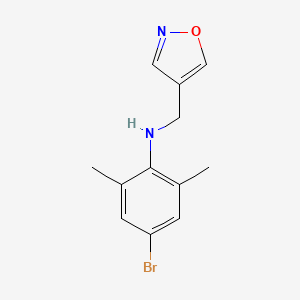![molecular formula C8H9N5O B13307326 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13307326.png)
7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions can be controlled to achieve regioselectivity, often using dimethylamino leaving groups and proceeding via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying cellular processes and molecular interactions.
Material Science: Due to its photophysical properties, it can be used in the development of fluorescent probes and sensors.
Mecanismo De Acción
The mechanism of action of 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases like cancer.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific amino and carboxamide functional groups, which confer distinct chemical and biological properties. These functional groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H9N5O |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
7-(aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C8H9N5O/c9-4-5-1-2-11-7-3-6(8(10)14)12-13(5)7/h1-3H,4,9H2,(H2,10,14) |
Clave InChI |
RWTZWTXZPWGIIX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=CC(=N2)C(=O)N)N=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




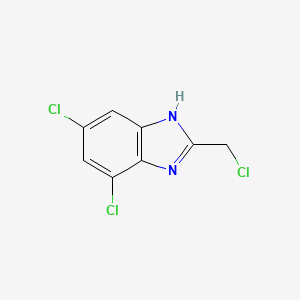
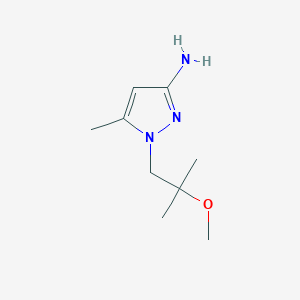
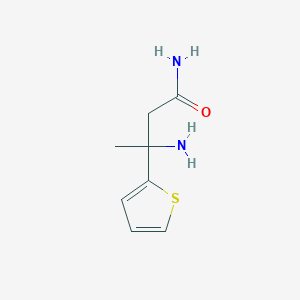
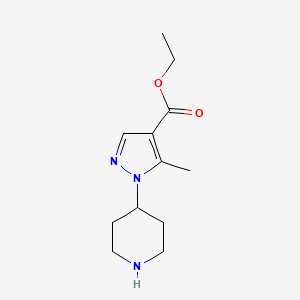

![2-{[(3-Hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13307282.png)
![4-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13307288.png)


